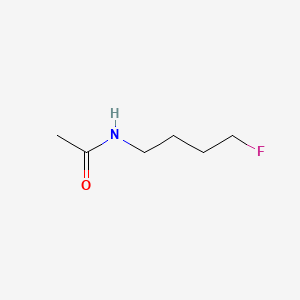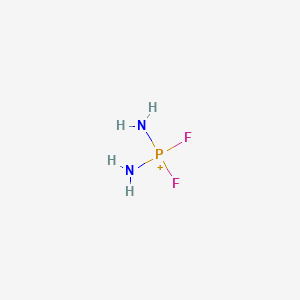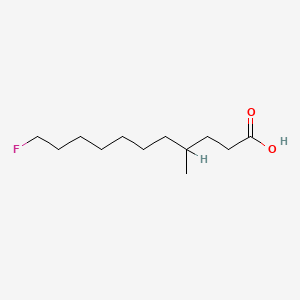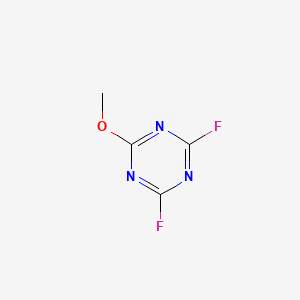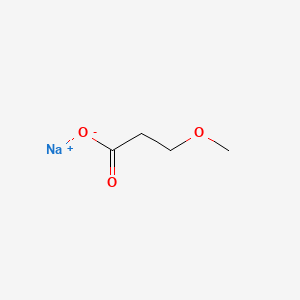
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is a fluorinated diketone compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Compounds with substituted functional groups
Scientific Research Applications
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and material science applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione,1,1,1-trifluoro-: Similar structure but with a shorter carbon chain.
Acetyl trifluoroacetone: Another fluorinated diketone with different substituents.
Uniqueness
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of an ethyl group, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
438-25-5 |
|---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-ethyl-1,1,1-trifluoroheptane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-3-5-7(13)6(4-2)8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
BHQIXRJKTWWITR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


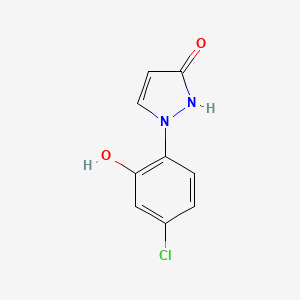
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

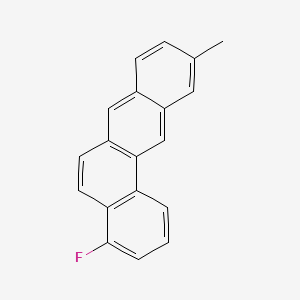
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
